

Molecular weight and formula of 7-Chloro-1heptanol

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Compound of Interest

Compound Name: 7-Chloro-1-heptanol

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An In-depth Technical Guide to 7-Chloro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Chloro-1-heptanol**, a bifunctional organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a primary alcohol at one end and a chloroalkane at the other, allows for selective chemical modifications, making it a versatile building block in organic synthesis.

Core Molecular and Physical Properties

7-Chloro-1-heptanol is a colorless to pale yellow liquid with a mild alcohol scent. Its key identifying information and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C7H15ClO	[3][4]
Molecular Weight	150.64 g/mol	[3]
CAS Number	55944-70-2	[3]
IUPAC Name	7-chloroheptan-1-ol	[3]
Density	~0.984 g/cm³	[4]
Boiling Point	Predicted at ~205°C	N/A
Solubility	Low in water	N/A

Synthesis of 7-Chloro-1-heptanol

Several synthetic routes to **7-Chloro-1-heptanol** have been reported. The most common methods involve the chlorination of a C7 precursor. Below are summaries of two primary synthetic strategies.

Synthesis via Chlorination of 1-Heptanol

A prevalent method for the synthesis of **7-Chloro-1-heptanol** is the direct chlorination of 1-heptanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This method is efficient, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

Synthesis via Selective Monochlorination of 1,7-Heptanediol

Another effective route is the selective monochlorination of 1,7-heptanediol. This method requires careful control of reaction conditions to minimize the formation of the dichlorinated byproduct, 1,7-dichloroheptane. A common approach involves the reaction of 1,7-heptanediol with concentrated hydrochloric acid.



Detailed Experimental Protocol: Synthesis from 1,7-Heptanediol

The following protocol is a detailed procedure for the synthesis of **7-Chloro-1-heptanol** from 1,7-heptanediol.

Materials:

- 1,7-Heptanediol
- · Concentrated Hydrochloric Acid
- Toluene
- Water
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol, concentrated hydrochloric acid, and toluene.
- Reflux: Heat the mixture to reflux and maintain for several hours with vigorous stirring. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - Separate the organic (toluene) layer from the aqueous layer.
 - Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.



- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent.
- Purification:
 - Remove the toluene solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The crude 7-Chloro-1-heptanol can then be purified by vacuum distillation to yield the final product.[1]

Spectroscopic Characterization

The structural confirmation of **7-Chloro-1-heptanol** is typically achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon bearing the chlorine atom (a triplet around 3.5 ppm) and the protons on the carbon bearing the hydroxyl group (a triplet around 3.6 ppm). The other methylene protons will appear as multiplets in the upfield region.
 - ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine will be the most downfield signal, followed by the carbon attached to the hydroxyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A C-Cl stretching vibration is expected in the fingerprint region (600-800 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a
 characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the
 presence of a single chlorine atom.[5] Common fragmentation patterns for alcohols include
 the loss of water (M-18) and alpha-cleavage.[5][6]



Applications in Research and Drug Development

7-Chloro-1-heptanol serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, facilitating the creation of libraries of compounds for biological screening.[2] It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and in the production of surfactants and emulsifiers.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **7-Chloro-1-heptanol**.



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Caption: Synthesis and purification workflow for **7-Chloro-1-heptanol**.

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